molecular formula C15H17BrN4O B12225030 4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5,6-dimethylpyrimidine

4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5,6-dimethylpyrimidine

Cat. No.: B12225030
M. Wt: 349.23 g/mol
InChI Key: CENKSRYKMXOABG-UHFFFAOYSA-N
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Description

4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5,6-dimethylpyrimidine is a complex organic compound that features a pyrrolidine ring, a bromopyridine moiety, and a dimethylpyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5,6-dimethylpyrimidine typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors.

    Bromopyridine Introduction: The bromopyridine moiety is introduced through nucleophilic substitution reactions.

    Coupling with Pyrimidine Core: The final step involves coupling the bromopyridine-pyrrolidine intermediate with a dimethylpyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5,6-dimethylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the bromopyridine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: N-bromosuccinimide (NBS) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5,6-dimethylpyrimidine has several scientific research applications:

    Kinase Inhibition: The compound shares structural similarities with known kinase inhibitors and may be investigated for its potential to inhibit specific kinases involved in diseases.

    Drug Discovery: Its unique structure makes it a candidate for drug discovery programs aimed at developing new therapeutics.

    Medicinal Chemistry: Researchers can explore how modifying the functional groups affects the molecule’s properties and biological activity.

Mechanism of Action

The mechanism of action of 4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5,6-dimethylpyrimidine involves its interaction with molecular targets such as kinases. The compound may bind to the active site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    4-Bromopyridine: A simpler analog with a bromopyridine moiety.

    3-Bromopyridine-4-carboxylic acid: Another bromopyridine derivative with different functional groups.

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.

Uniqueness

4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5,6-dimethylpyrimidine is unique due to its combination of a bromopyridine moiety, a pyrrolidine ring, and a dimethylpyrimidine core. This unique structure provides opportunities for diverse biological activities and applications in medicinal chemistry.

Properties

Molecular Formula

C15H17BrN4O

Molecular Weight

349.23 g/mol

IUPAC Name

4-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-5,6-dimethylpyrimidine

InChI

InChI=1S/C15H17BrN4O/c1-10-11(2)18-9-19-15(10)20-6-4-12(8-20)21-14-3-5-17-7-13(14)16/h3,5,7,9,12H,4,6,8H2,1-2H3

InChI Key

CENKSRYKMXOABG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1N2CCC(C2)OC3=C(C=NC=C3)Br)C

Origin of Product

United States

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